![molecular formula C13H17NO3 B4834104 N-cyclopropyl-2-(2-methoxyphenoxy)propanamide](/img/structure/B4834104.png)
N-cyclopropyl-2-(2-methoxyphenoxy)propanamide
Overview
Description
N-cyclopropyl-2-(2-methoxyphenoxy)propanamide, also known as CPP-115, is a novel compound that has been developed as a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the degradation of GABA, which is the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.
Mechanism of Action
N-cyclopropyl-2-(2-methoxyphenoxy)propanamide exerts its pharmacological effects by inhibiting GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-2-(2-methoxyphenoxy)propanamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-methoxyphenoxy)propanamide has been shown to increase the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission. This increased inhibition can lead to a range of physiological and biochemical effects, including reduced seizure activity, reduced anxiety, and reduced drug-seeking behavior. N-cyclopropyl-2-(2-methoxyphenoxy)propanamide has also been shown to have a favorable safety profile in preclinical studies, with no evidence of toxicity or adverse effects on vital organs.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-2-(2-methoxyphenoxy)propanamide as a research tool is its selectivity for GABA transaminase. This selectivity allows for the specific modulation of GABAergic neurotransmission, without affecting other neurotransmitter systems. However, one limitation of N-cyclopropyl-2-(2-methoxyphenoxy)propanamide is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on N-cyclopropyl-2-(2-methoxyphenoxy)propanamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors, which may have greater therapeutic potential. Another area of interest is the investigation of the effects of N-cyclopropyl-2-(2-methoxyphenoxy)propanamide on other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the use of N-cyclopropyl-2-(2-methoxyphenoxy)propanamide as a research tool may lead to a better understanding of the role of GABAergic neurotransmission in normal brain function and in the pathophysiology of neurological disorders.
Scientific Research Applications
N-cyclopropyl-2-(2-methoxyphenoxy)propanamide has been extensively studied in preclinical models of epilepsy, anxiety, and addiction. In animal models of epilepsy, N-cyclopropyl-2-(2-methoxyphenoxy)propanamide has been shown to reduce seizure frequency and duration, and to increase the threshold for seizure induction. In animal models of anxiety, N-cyclopropyl-2-(2-methoxyphenoxy)propanamide has been shown to reduce anxiety-like behaviors and to enhance the effects of benzodiazepines. In animal models of addiction, N-cyclopropyl-2-(2-methoxyphenoxy)propanamide has been shown to reduce drug-seeking behavior and to attenuate the behavioral and neurochemical effects of drugs of abuse.
properties
IUPAC Name |
N-cyclopropyl-2-(2-methoxyphenoxy)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(13(15)14-10-7-8-10)17-12-6-4-3-5-11(12)16-2/h3-6,9-10H,7-8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYRXIQBIIUUBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)OC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.